N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine
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Overview
Description
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with a bromine atom at the 6-position and an ethylamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material. This compound is reacted with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other high-throughput techniques could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine involves its interaction with specific molecular targets. For instance, in anti-tubercular studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromothiazolo[4,5-b]pyrazin-2-amine: A closely related compound with similar structural features but lacking the ethylamine group.
Thiazolo[4,5-b]pyridines: These compounds share the thiazole-pyrazine fused ring system and exhibit a range of biological activities.
Uniqueness
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine is unique due to the presence of the ethylamine group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-N-ethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4S/c1-2-9-7-12-5-6(13-7)11-4(8)3-10-5/h3H,2H2,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBNCPLJMQSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NC=C(N=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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